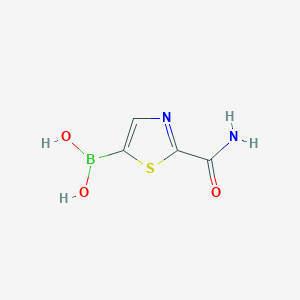
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is a compound that features a boronic acid group attached to a thiazole ring. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The combination of these two functional groups in this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. This can be achieved using reagents such as dithioacids, carbon disulfide, or isothiocyanates . Once the thiazole ring is formed, the boronic acid group can be introduced through a reaction with a boronic ester or boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of protective groups and phase-switching protocols can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions to modify the thiazole ring or the boronic acid group.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The thiazole ring can interact with various biological targets, contributing to the compound’s antimicrobial and anticancer activities
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis and as a sensor for glucose detection.
Thiazole-4-boronic acid: Another thiazole-based boronic acid with similar reactivity but different substitution patterns on the thiazole ring.
2-Aminothiazole: A thiazole derivative with an amino group, known for its antimicrobial properties.
Uniqueness
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group on the thiazole ringThe carbamoyl group can participate in hydrogen bonding and other interactions, while the boronic acid group provides versatility in chemical reactions and biological interactions .
Eigenschaften
Molekularformel |
C4H5BN2O3S |
|---|---|
Molekulargewicht |
171.98 g/mol |
IUPAC-Name |
(2-carbamoyl-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C4H5BN2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1,9-10H,(H2,6,8) |
InChI-Schlüssel |
NPIFDVYZTAMSCF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(S1)C(=O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13893453.png)
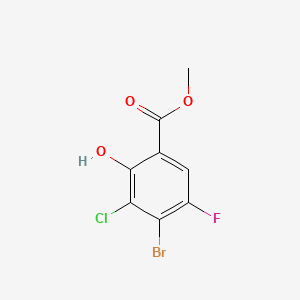
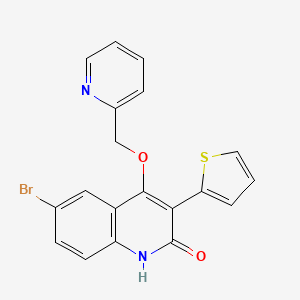
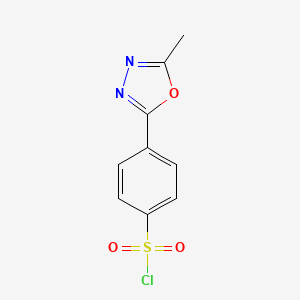
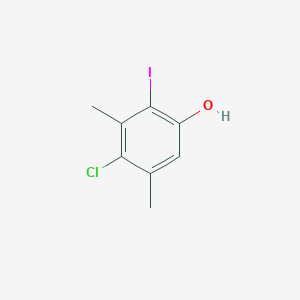
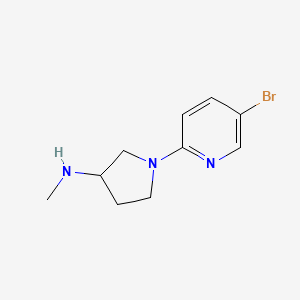
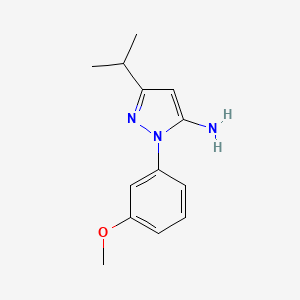
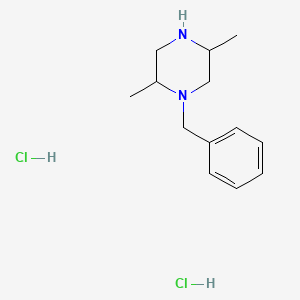
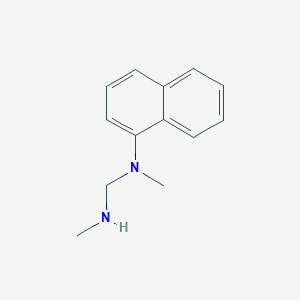

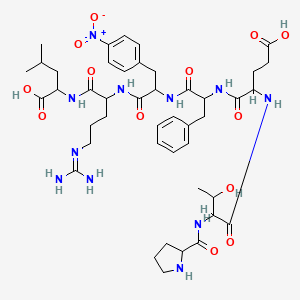
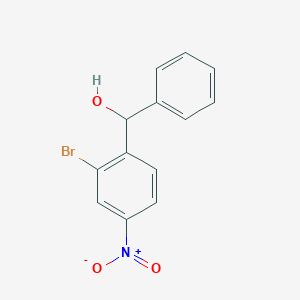
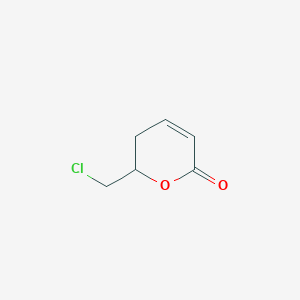
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
